molecular formula C13H11ClF3N3 B12592176 [(6-Chloropyridin-3-yl)methyl](4,4,4-trifluorobutyl)propanedinitrile CAS No. 647839-61-0

[(6-Chloropyridin-3-yl)methyl](4,4,4-trifluorobutyl)propanedinitrile

Katalognummer: B12592176
CAS-Nummer: 647839-61-0
Molekulargewicht: 301.69 g/mol
InChI-Schlüssel: IDJQJZYSSRBMDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Chloropyridin-3-yl)methylpropanedinitrile is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloropyridinyl group and a trifluorobutyl group attached to a propanedinitrile core. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-3-yl)methylpropanedinitrile typically involves multi-step organic reactionsThe final step involves the formation of the propanedinitrile moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

(6-Chloropyridin-3-yl)methylpropanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

(6-Chloropyridin-3-yl)methylpropanedinitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (6-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Eigenschaften

CAS-Nummer

647839-61-0

Molekularformel

C13H11ClF3N3

Molekulargewicht

301.69 g/mol

IUPAC-Name

2-[(6-chloropyridin-3-yl)methyl]-2-(4,4,4-trifluorobutyl)propanedinitrile

InChI

InChI=1S/C13H11ClF3N3/c14-11-3-2-10(7-20-11)6-12(8-18,9-19)4-1-5-13(15,16)17/h2-3,7H,1,4-6H2

InChI-Schlüssel

IDJQJZYSSRBMDB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1CC(CCCC(F)(F)F)(C#N)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.